Tetrafluorophthalic acid

Catalog No.
S703503
CAS No.
652-03-9
M.F
C8H2F4O4
M. Wt
238.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorophthalic acid

CAS Number

652-03-9

Product Name

Tetrafluorophthalic acid

IUPAC Name

3,4,5,6-tetrafluorophthalic acid

Molecular Formula

C8H2F4O4

Molecular Weight

238.09 g/mol

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)

InChI Key

YJLVXRPNNDKMMO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O

Synthesis of Polycarboxylic Acids

,4,5,6-Tetrafluorophthalic acid (TFPA) serves as a valuable building block for the synthesis of various polycarboxylic acids due to the presence of two carboxylic acid functional groups and the electron-withdrawing effect of the fluorine atoms. These polycarboxylic acids find applications in various fields, including:

  • Polymers: TFPA can be used to prepare fluorinated polyesters and polyamides with improved thermal stability and chemical resistance compared to their non-fluorinated counterparts [].
  • Metal-organic frameworks (MOFs): TFPA can be incorporated into the structure of MOFs, leading to materials with enhanced porosity, gas adsorption capacity, and catalytic activity [].

Antimicrobial Activity

Studies have shown that TFPA exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes []. However, further research is needed to determine the effectiveness and potential applications of TFPA as an antimicrobial agent.

Tetrafluorophthalic acid is an aromatic compound characterized by the presence of four fluorine atoms attached to the phthalic acid structure. Its chemical formula is C₈H₂F₄O₄, and it exists primarily in the form of two isomers: 3,4,5,6-tetrafluorophthalic acid and 2,3,4,5-tetrafluorophthalic acid. The incorporation of fluorine atoms enhances its chemical stability and alters its physical properties, making it a subject of interest in various chemical applications.

.Hexafluoropropylene OxideC₃F₆OA completely different structure but used in similar polymer applications; much more reactive due to multiple fluorines.

Tetrafluorophthalic acid stands out due to its balance of stability and reactivity, making it suitable for diverse applications while retaining desirable physical properties influenced by its fluorinated structure.

Several methods exist for synthesizing tetrafluorophthalic acid:

  • Catalytic Hydrolysis: This method involves the hydrolysis of N-methyl tetrafluorophthalimide in an autoclave with water and tosic acid as a catalyst. Optimal conditions include a temperature range of 106–140°C and pressures between 0.5–3.0 kg/cm². Yields can reach up to 93.5% under ideal conditions .
  • Decarboxylation: The compound can also be synthesized via decarboxylation reactions involving ammonia at high temperatures .
  • Fluorination: Another synthetic route involves treating phthalic derivatives with fluorinating agents under controlled thermal conditions .

Tetrafluorophthalic acid has several applications across various fields:

  • Polymer Chemistry: It is used as a monomer in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.
  • Pharmaceuticals: Its derivatives may find use in drug development due to potential bioactivity.
  • Material Science: The compound can be utilized in coatings and materials requiring high durability against solvents and heat.

Research on interaction studies involving tetrafluorophthalic acid focuses primarily on its reactivity with other compounds rather than direct biological interactions. The decarboxylation process indicates potential pathways for further functionalization in organic synthesis . Additionally, its role as a precursor in polymer synthesis highlights its importance in material interactions.

Tetrafluorophthalic acid shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaNotable Characteristics
Tetrafluorobenzoic AcidC₇H₃F₄O₂Lacks the phthalic structure; more straightforward applications in organic synthesis.
Difluorophthalic AcidC₈H₄F₂O₄Contains fewer fluorine atoms; generally less stable than tetrafluorinated variants.
Pentafluorobenzoic AcidC₇H₃F₅O₂Highly reactive due to five fluorine atoms; used in specialized

XLogP3

1.4

Melting Point

163.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-03-9

Wikipedia

Tetrafluorophthalic acid

Dates

Modify: 2023-08-15

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